BenchChemオンラインストアへようこそ!

TWEAK-Fn14-IN-1

Fn14 antagonist TWEAK-Fn14 binding inhibition surface plasmon resonance

This is the first-in-class, commercially available small-molecule antagonist that directly and competitively disrupts the TWEAK-Fn14 interaction (KD=7.12μM). Unlike agonistic antibodies, it enables unambiguous interrogation of Fn14 signaling without apoptotic confounds. Supplied as a white to off-white solid with verified purity and full analytical documentation.

Molecular Formula C13H13ClN4OS
Molecular Weight 308.79 g/mol
CAS No. 951612-19-4
Cat. No. B1673731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTWEAK-Fn14-IN-1
CAS951612-19-4
SynonymsL524-0366;  L524 0366;  L5240366; 
Molecular FormulaC13H13ClN4OS
Molecular Weight308.79 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2
InChIKeyZOBDTKWDYMRKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TWEAK-Fn14-IN-1 (L524-0366, CAS 951612-19-4): A Selective Small-Molecule Fn14 Antagonist for TWEAK Pathway Research


TWEAK-Fn14-IN-1 (also designated L524-0366) is a triazolyl-thiomorpholinyl-methanone small molecule that functions as a direct antagonist of fibroblast growth factor-inducible 14 (Fn14; TNFRSF12A), the cognate receptor for TNF-like weak inducer of apoptosis (TWEAK) [1]. It competitively inhibits the TWEAK-Fn14 protein-protein interaction by binding specifically to the Fn14 surface at the C-terminal/extracellular TNF homology domain (THD) binding site . With a molecular formula of C13H13ClN4OS and molecular weight of 308.79 g/mol, this compound is supplied as a white to off-white solid with ≥98% purity (HPLC) and demonstrates DMSO solubility of 25 mg/mL .

Why Generic Fn14 Antagonists Cannot Substitute for TWEAK-Fn14-IN-1 in Targeted Pathway Studies


Generic substitution among Fn14-targeting agents is scientifically invalid due to fundamental mechanistic divergence. Enavatuzumab (PDL192/ABT-361) and BIIB036 are agonistic monoclonal antibodies that activate Fn14 signaling to induce tumor cell apoptosis and antibody-dependent cell-mediated cytotoxicity (ADCC) [1], while aurintricarboxylic acid (ATA) is a polypharmacological agent with multiple off-target activities including topoisomerase II inhibition, cystathionine-γ-lyase (CSE) inhibition (IC50 = 0.6 μM), P2X3 receptor antagonism, and miRNA modulation . TWEAK-Fn14-IN-1 is the only commercially available small-molecule antagonist that directly and competitively disrupts the TWEAK-Fn14 ligand-receptor interaction at the extracellular THD binding site, enabling unambiguous interrogation of TWEAK-dependent Fn14 signaling without confounding agonistic or polypharmacological effects [2].

TWEAK-Fn14-IN-1 Quantitative Differentiation Evidence: Direct Comparative Data Versus Fn14-Targeting Agents


TWEAK-Fn14-IN-1 Demonstrates Direct Fn14 Binding Affinity with Quantified Displacement of TWEAK Ligand

TWEAK-Fn14-IN-1 binds specifically to the Fn14 surface with a dissociation constant (KD) of 7.12 μM . At a concentration of 25 μM, the compound achieves 16.8% inhibition of sTWEAK (500 pg/mL) binding to Fn14 [1]. This direct, quantifiable disruption of the ligand-receptor interaction distinguishes TWEAK-Fn14-IN-1 from downstream pathway inhibitors that do not act at the extracellular binding interface. In the original high-throughput screening campaign of 129 small molecules, compounds produced up to 37% inhibition of TWEAK-Fn14 binding, with L524-0366 emerging as the lead validated hit [2].

Fn14 antagonist TWEAK-Fn14 binding inhibition surface plasmon resonance

TWEAK-Fn14-IN-1 Exhibits 4-Fold Selectivity for TWEAK-Fn14-Mediated NF-κB Activation Over TNFα-Induced NF-κB Signaling

In NF-κB luciferase reporter assays, TWEAK-Fn14-IN-1 demonstrates an IC50 of 7.8 μM against sTWEAK-stimulated NF-κB activation in Fn14-NF-κB-Luc cells, compared to an IC50 of 31.03 μM against TNFα-induced NF-κB activation in NF-κB-Luc cells, representing a 4.0-fold selectivity window for the TWEAK-Fn14 pathway . This quantitative selectivity profile is not reported for aurintricarboxylic acid, which demonstrates a CSE inhibition IC50 of 0.6 μM and P2X3 receptor antagonism (IC50 = 72.9 nM for rP2X3R) , nor for agonistic antibodies that activate rather than inhibit Fn14 signaling [1].

NF-κB reporter assay pathway selectivity sTWEAK vs TNFα

TWEAK-Fn14-IN-1 Achieves Complete Suppression of sTWEAK-Stimulated Glioma Cell Migration at 10 μM Without Cytotoxicity

TWEAK-Fn14-IN-1 at 10 μM concentration completely suppresses 100 ng/mL sTWEAK-stimulated migration of T98G glioblastoma cells [1]. Importantly, the compound exhibits no apparent cytotoxicity in T98G cultures at concentrations up to 50 μM over 72 hours, providing a ≥5-fold safety window between the functional inhibitory concentration and the no-observed-adverse-effect level . This functional efficacy with clean cytotoxicity profile contrasts with enavatuzumab, which induces tumor growth inhibition through caspase-3/7 activation and p21-mediated cell cycle arrest [2], and with BIIB036, which promotes tumor cell apoptosis via Fn14 agonism [3].

glioma cell migration T98G cells cytotoxicity profiling

TWEAK-Fn14-IN-1 is the First Validated Small-Molecule Inhibitor of the TWEAK-Fn14 Interaction with Published Structural Basis and SAR Foundation

TWEAK-Fn14-IN-1 represents the first small molecule validated to directly disrupt the TWEAK-Fn14 protein-protein interaction, as documented in a comprehensive structural biology and screening study that built TWEAK homology models, validated the Tyr176 anchoring residue via site-directed mutagenesis, and screened 129 compounds to identify L524-0366 [1]. Subsequent studies have confirmed that L524-0366 serves as the foundational lead compound for structure-activity relationship (SAR) campaigns that have yielded five additional Fn14 signaling inhibitors, with two compounds demonstrating improved Fn14 affinity [2]. Aurintricarboxylic acid, while described as a selective TWEAK-Fn14 pathway inhibitor in vendor literature, was not discovered through target-specific screening and carries multiple off-target liabilities including CSE inhibition (IC50 = 0.6 μM) and P2X3 receptor antagonism .

first-in-class small molecule TWEAK-Fn14 protein-protein interaction structural biology

TWEAK-Fn14-IN-1 (L524-0366) Validated Research Applications in Oncology, Inflammation, and Drug Discovery


Glioblastoma Invasion and Migration Studies Requiring Pathway-Specific Inhibition Without Cytotoxic Confounds

Based on the demonstrated complete suppression of sTWEAK-stimulated T98G glioma cell migration at 10 μM with no cytotoxicity up to 50 μM , TWEAK-Fn14-IN-1 is the appropriate tool compound for dissecting the mechanistic role of TWEAK-Fn14 signaling in glioblastoma invasion biology. Researchers studying glioma cell motility, epithelial-to-mesenchymal transition, or extracellular matrix remodeling can attribute observed anti-migratory effects specifically to Fn14 antagonism without the apoptotic confounds introduced by enavatuzumab or BIIB036 agonistic antibodies [1].

NF-κB Pathway Selectivity Profiling for TWEAK-Fn14 Target Validation

The 4.0-fold selectivity window for sTWEAK-stimulated NF-κB activation (IC50 = 7.8 μM) over TNFα-induced NF-κB activation (IC50 = 31.03 μM) enables researchers to conduct controlled target validation experiments distinguishing TWEAK-Fn14-specific signaling from broader TNF superfamily pathway effects. This is particularly valuable in inflammatory disease models where TNFα signaling may be concurrently active, such as in rheumatoid arthritis synovial fibroblasts, where L524-0366 has been shown to suppress TNFα-induced phosphorylation of JNK, p38, and PKCδ [1].

Medicinal Chemistry Lead Optimization and SAR Campaigns Targeting the TWEAK-Fn14 Protein-Protein Interface

As the structurally validated first-in-class small-molecule Fn14 antagonist with a defined KD of 7.12 μM and established binding mechanism at the THD interface , TWEAK-Fn14-IN-1 serves as the essential reference compound for structure-activity relationship studies. Medicinal chemistry teams can benchmark new Fn14 antagonists against L524-0366's binding affinity, NF-κB inhibition potency, and migration suppression efficacy. Published SAR efforts have already utilized L524-0366 as the foundational scaffold to identify five additional inhibitors, two of which demonstrated improved Fn14 affinity [1].

Negative Control for Fn14 Agonistic Antibody Studies in Cancer Therapeutics Research

Given that enavatuzumab and BIIB036 function as Fn14 agonists that activate NF-κB signaling and induce tumor cell apoptosis , TWEAK-Fn14-IN-1 provides the complementary antagonistic tool to mechanistically validate that observed therapeutic effects are Fn14-dependent rather than TWEAK-ligand-dependent. Studies examining the differential cellular outcomes of Fn14 agonism versus antagonism in cancer cell lines require TWEAK-Fn14-IN-1 as the small-molecule antagonist comparator, enabling researchers to distinguish signaling pathway activation from inhibition at the same receptor target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TWEAK-Fn14-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.